(5E)-2-(2,4-dichlorophenyl)-5-[2-(hexyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound "(5E)-2-(2,4-dichlorophenyl)-5-[2-(hexyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" belongs to the thiazolo[3,2-b][1,2,4]triazol-6-one family, a class of heterocyclic compounds with fused thiazole and triazole rings. Its structure features a (5E)-configured benzylidene moiety at the C-5 position, substituted with a hexyloxy group at the ortho position of the aromatic ring, and a 2,4-dichlorophenyl group at the C-2 position.
This compound is synthesized via multicomponent reactions involving aldehydes, thiazolo-triazolone precursors, and acid catalysts, as reported for analogous derivatives .
Properties
Molecular Formula |
C23H21Cl2N3O2S |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
(5E)-2-(2,4-dichlorophenyl)-5-[(2-hexoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H21Cl2N3O2S/c1-2-3-4-7-12-30-19-9-6-5-8-15(19)13-20-22(29)28-23(31-20)26-21(27-28)17-11-10-16(24)14-18(17)25/h5-6,8-11,13-14H,2-4,7,12H2,1H3/b20-13+ |
InChI Key |
GFIPZCLIDXYRJI-DEDYPNTBSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2 |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (5E)-2-(2,4-dichlorophenyl)-5-[2-(hexyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiazolo-triazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the hexyloxybenzylidene group: This can be done through condensation reactions under specific conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
(5E)-2-(2,4-dichlorophenyl)-5-[2-(hexyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Due to its unique structure, it may exhibit biological activities that can be explored for drug development.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: The compound may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5E)-2-(2,4-dichlorophenyl)-5-[2-(hexyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogs
*Calculated based on molecular formula C₂₃H₂₁Cl₂N₃O₂S.
Substituent Effects on Properties
C-5 Benzylidene Substituents
- Alkoxy Chains (e.g., Hexyloxy vs. Methoxy or ethoxy groups (e.g., in ) balance lipophilicity and solubility, favoring crystallinity (higher melting points ~200°C) .
- Electron-Donating vs. Halogens (e.g., fluorine in ) or dichlorophenyl groups (target compound) introduce electron-withdrawing effects, possibly modulating reactivity or binding affinity .
C-2 Aromatic Substituents
- Dichlorophenyl vs. Methylphenyl or Isopropoxyphenyl:
- The 2,4-dichlorophenyl group in the target compound provides steric bulk and electronic effects distinct from methylphenyl () or isopropoxyphenyl (). Chlorine atoms may enhance halogen bonding in molecular recognition .
- Methyl or alkoxy groups (e.g., isopropoxy in ) reduce polarity, impacting solubility and crystallinity.
Biological Activity
The compound (5E)-2-(2,4-dichlorophenyl)-5-[2-(hexyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a thiazolo-triazole core structure with substituents that enhance its biological efficacy. The presence of a dichlorophenyl group and a hexyloxy moiety contributes to its lipophilicity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi.
- Anticancer Properties : Preliminary studies suggest cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Evidence indicates potential modulation of inflammatory pathways.
Antimicrobial Activity
In vitro studies have demonstrated that (5E)-2-(2,4-dichlorophenyl)-5-[2-(hexyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits significant antimicrobial activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These results indicate a promising profile for further development as an antimicrobial agent.
Anticancer Activity
Studies conducted on various cancer cell lines have revealed that the compound induces apoptosis and inhibits cell proliferation.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The IC50 values observed were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
These findings suggest that the compound may serve as a lead in anticancer drug development.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : The thiazolo-triazole structure may interfere with nucleic acid synthesis in microbial and cancer cells.
- Modulation of Signaling Pathways : It is suggested that the compound may influence pathways related to apoptosis and inflammation.
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving the application of the compound in infected wounds showed a reduction in bacterial load and improved healing rates compared to controls.
- Case Study on Cancer Cell Lines : In vivo studies using xenograft models demonstrated tumor regression upon treatment with the compound, indicating its potential for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
